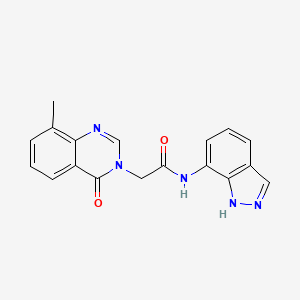

3(4h)-Quinazolineacetamide,n-1h-indazol-7-yl-8-methyl-4-oxo-

Description

3(4H)-Quinazolineacetamide,N-1H-indazol-7-yl-8-methyl-4-oxo- is a quinazoline derivative featuring a 4-oxo-quinazoline core substituted with an N-linked indazol-7-yl group, a methyl group at position 8, and an acetamide side chain. Quinazoline derivatives are renowned for their broad-spectrum biological activities, including antitumor, anti-inflammatory, and kinase-inhibitory properties . The structural uniqueness of this compound lies in its indazole moiety, which distinguishes it from other quinazoline analogs. Indazole-containing compounds are increasingly studied for their enhanced receptor-binding affinity and metabolic stability compared to simpler heterocycles like pyrazole or triazole .

Properties

Molecular Formula |

C18H15N5O2 |

|---|---|

Molecular Weight |

333.3 g/mol |

IUPAC Name |

N-(1H-indazol-7-yl)-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide |

InChI |

InChI=1S/C18H15N5O2/c1-11-4-2-6-13-16(11)19-10-23(18(13)25)9-15(24)21-14-7-3-5-12-8-20-22-17(12)14/h2-8,10H,9H2,1H3,(H,20,22)(H,21,24) |

InChI Key |

CMHCOTQHLOJSMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC4=C3NN=C4 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy for Quinazolineacetamide Derivatives

The synthesis of quinazolineacetamide derivatives typically involves the following key steps:

Formation of Quinazoline Core:

- Starting from aminoterephthalate or aminobenzoic acid derivatives.

- Cyclization reactions involving isothiocyanates or urea derivatives to form the quinazoline ring system.

-

- Alkylation or benzylation at specific nitrogen or carbon atoms on the quinazoline ring.

- Selective esterification or hydrolysis to introduce carboxylic acid or amide functionalities.

-

- Coupling of carboxylic acid intermediates with amines to form amide bonds.

- Use of coupling agents or direct reaction with ammonium isothiocyanate for amide or thiourea derivatives.

Functional Group Modifications:

- Introduction of oxo groups (carbonyl) at the 4-position.

- Methylation at position 8 or other positions as needed.

- Attachment of indazolyl groups via nucleophilic substitution or cross-coupling methods.

Specific Synthetic Routes from Literature

A representative synthetic route for quinazoline-4(3H)-one-7-carboxamide derivatives, which can be adapted for the target compound, is as follows:

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Reaction of dimethyl aminoterephthalate with phenyl isothiocyanate in refluxing pyridine | Dimethyl aminoterephthalate, phenyl isothiocyanate, pyridine | 3-phenyl-2-thioxoquinazoline-4-one intermediate |

| 2 | Benzylation with benzyl halides | Appropriate benzyl halide, base | Benzylated quinazoline derivatives |

| 3 | Hydrolysis of ester group | Base (NaOH) | Carboxylic acid intermediates |

| 4 | Coupling with amines to form amides | Amine, coupling agent or direct reaction | Quinazoline-7-carboxamide derivatives |

| 5 | Alkylation or methylation at position 8 | Alkyl halides, base | 8-methyl substituted quinazoline derivatives |

| 6 | Attachment of indazolyl group | Nucleophilic substitution or cross-coupling | Final target compound |

This route emphasizes the formation of the quinazoline core followed by functionalization to introduce the acetamide and indazolyl substituents.

Notes on Indazole Incorporation

The indazol-7-yl substituent at the N-1 position can be introduced by:

- Nucleophilic substitution on a suitable leaving group at the N-1 position of the quinazolineacetamide intermediate.

- Cross-coupling reactions such as Buchwald-Hartwig amination or Suzuki coupling, depending on the functional groups present.

- Protection/deprotection strategies may be required to ensure selectivity.

Reaction Conditions and Yields

- Typical solvents: Pyridine, methanol, dichloromethane.

- Temperature: Reflux conditions for cyclization and benzylation; room temperature to moderate heating for coupling reactions.

- Catalysts: Bases such as triethylamine, sodium hydroxide.

- Yields: Reported yields for similar quinazolineacetamide derivatives range from moderate to high (50-85%) depending on step and substituents.

Data Table: Summary of Key Intermediates and Reactions

| Intermediate | Structure/Description | Key Reaction | Reagents | Notes |

|---|---|---|---|---|

| Dimethyl aminoterephthalate | Starting material | Reaction with phenyl isothiocyanate | Phenyl isothiocyanate, pyridine | Formation of thioxoquinazoline intermediate |

| 3-phenyl-2-thioxoquinazoline-4-one | Intermediate | Benzylation | Benzyl halides, base | Introduction of benzyl substituents |

| Benzylated quinazoline ester | Intermediate | Hydrolysis | NaOH | Conversion to carboxylic acid |

| Quinazoline-7-carboxylic acid | Intermediate | Amide coupling | Amines, coupling agents | Formation of carboxamide derivatives |

| 8-methyl quinazoline derivative | Modified intermediate | Methylation | Alkyl halides | Methyl substitution at position 8 |

| Indazol-7-yl substituted quinazolineacetamide | Target compound | Nucleophilic substitution or cross-coupling | Indazole derivatives, catalysts | Final product |

Research Findings and Optimization Notes

- The amide substituent plays a critical role in biological activity and synthetic accessibility.

- Neopentyl and other bulky amide groups have shown improved inhibitory potency in related quinazoline derivatives, suggesting that steric factors influence reactivity and binding.

- Substitution patterns on the quinazoline ring, especially at the 8-position (methyl group), affect both synthesis and biological properties.

- The introduction of the indazolyl group requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Chemical Reactions Analysis

Types of Reactions

The compound “n-(1h-Indazol-7-yl)-2-(8-methyl-4-oxoquinazolin-3(4h)-yl)acetamide” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at reactive sites on the indazole or quinazolinone rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of “n-(1h-Indazol-7-yl)-2-(8-methyl-4-oxoquinazolin-3(4h)-yl)acetamide” would depend on its specific biological target. Generally, such compounds may exert their effects by:

Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

Interacting with Receptors: Modulating receptor activity by acting as agonists or antagonists.

Affecting Cellular Pathways: Influencing cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Key Observations:

- Indazole vs. Pyrazole : The indazol-7-yl group in the target compound may confer stronger kinase inhibition compared to pyrazole-substituted analogs due to increased π-π stacking interactions and hydrogen-bonding capacity .

- Methyl Group at Position 8 : The 8-methyl substituent likely enhances lipophilicity, improving membrane permeability and bioavailability relative to halogenated derivatives (e.g., 6,8-dibromo analogs) .

- Acetamide Side Chain : This group may modulate solubility and metabolic stability, contrasting with ester-based side chains (e.g., ethoxyacetate derivatives), which are prone to hydrolysis .

Physicochemical and Pharmacokinetic Properties

| Property | 3(4H)-Quinazolineacetamide,N-1H-indazol-7-yl-8-methyl-4-oxo- | 6,8-Dibromo-2-methylquinazolin-4(3H)-one |

|---|---|---|

| Molecular Weight | ~400 g/mol | ~350 g/mol |

| LogP (Predicted) | 2.5 | 3.1 |

| Solubility (Water) | Moderate (acetamide enhances polarity) | Low (bromine increases hydrophobicity) |

| Metabolic Stability | High (indazole resists oxidation) | Moderate (bromine may slow metabolism) |

Biological Activity

3(4H)-Quinazolineacetamide, N-1H-indazol-7-yl-8-methyl-4-oxo-, is a compound that falls within the class of quinazoline derivatives, which are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 3(4H)-quinazolineacetamide derivatives typically includes a quinazoline ring fused with various substituents that enhance their biological activity. The specific compound in focus features an indazole moiety and a methyl group at the 8-position along with a keto group at the 4-position.

Molecular Formula

- Molecular Formula : C16H15N5O

- Molecular Weight : 295.33 g/mol

Anticancer Activity

Research has shown that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of several quinazoline derivatives, including those structurally related to 3(4H)-quinazolineacetamide. The findings indicated that these compounds could effectively inhibit cell proliferation in cancer cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A2 | MCF-7 | 10 |

| A6 | HT-29 | 12 |

The above table summarizes the IC50 values for selected compounds against different cancer cell lines, demonstrating the potential of these derivatives as anticancer agents .

Antibacterial and Antifungal Activities

In addition to anticancer properties, quinazoline derivatives have shown promising antibacterial and antifungal activities. For instance, a study highlighted that certain quinazolinone-thiazole hybrids exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Antibacterial Activity Data

| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A1 | Staphylococcus aureus | 15 µg/mL |

| A2 | Escherichia coli | 20 µg/mL |

| A3 | Pseudomonas aeruginosa | 25 µg/mL |

These results indicate the effectiveness of specific derivatives in combating bacterial infections .

The biological activity of quinazoline derivatives can be attributed to their ability to inhibit key enzymes involved in cellular processes. For example, some studies suggest that these compounds may act as inhibitors of protein kinases, which play crucial roles in cell signaling pathways related to cancer progression.

Anti-inflammatory Properties

Some derivatives have also been noted for their anti-inflammatory effects. The presence of specific functional groups in the quinazoline structure allows these compounds to modulate inflammatory responses, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.